N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide
Description
N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene carboxamide core linked to a phenyl ring substituted with a 2-methylthiazole group. The benzothiophene and thiazole moieties are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are common in drug-receptor binding .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-20-16(11-23-12)14-7-3-4-8-15(14)21-19(22)18-10-13-6-2-5-9-17(13)24-18/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHHEPSJKVBXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the benzothiophene moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is crucial for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. The benzothiophene moiety may also contribute to its overall activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Key Observations:
Thiazole Motif : All compounds incorporate a thiazole ring, which enhances metabolic stability and binding affinity. The 2-methyl substitution on the thiazole (seen in the target compound and Tolvaptan) may reduce steric hindrance during receptor interactions .
Carboxamide Linkage : The target compound and Mirabegron share a carboxamide group, critical for hydrogen bonding with residues in receptor binding pockets .
Pharmacological Diversity: Despite structural similarities, these compounds target distinct pathways (e.g., β3-adrenergic, vasopressin, cannabinoid receptors), highlighting the role of auxiliary groups in modulating specificity.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a benzothiophene core with a thiazole moiety. Its IUPAC name is this compound, with a molecular formula of C19H14N2O2S. The compound's structure contributes to its biological activity, particularly in targeting specific cellular pathways.
Biological Activities
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells. The compound operates through mechanisms such as:
- Induction of apoptosis: Evidence shows that the compound promotes programmed cell death by activating caspases and disrupting mitochondrial membrane potential .
- Inhibition of cell invasion: It has been reported to affect pathways involved in cell motility and invasion, specifically through the FAK/Paxillin pathway .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.20 | Apoptosis induction |
| MCF7 | 0.49 | Inhibition of cell invasion |
| CL15 | 2.58 | Disruption of FAK/Paxillin signaling |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Intercalation : The compound can intercalate into DNA, leading to structural changes that may disrupt replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to cell death pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1: Lung Cancer Model
In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 0.20 μM. The study concluded that the compound could be a promising lead for developing new lung cancer therapies .
Case Study 2: Breast Cancer Treatment
In MCF7 breast cancer cells, the compound demonstrated an IC50 value of 0.49 μM and effectively inhibited cell migration and invasion capabilities, suggesting its potential as an anti-metastatic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
